3,3,3-Trifluoro-l-alanine

Übersicht

Beschreibung

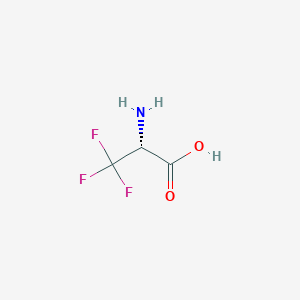

3,3,3-Trifluoro-l-alanine is a fluorinated amino acid with the chemical formula CF3CH(NH2)CO2H. It is a derivative of alanine, where three hydrogen atoms in the methyl group are replaced by fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-l-alanine can be achieved through several methods. One common approach involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reaction conditions typically involve the use of reducing agents such as 9-BBN or DIBAH and subsequent hydrolysis under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale amino acid synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as employing scalable and cost-effective processes.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-l-alanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the amino acid.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which can have different functional groups and properties .

Wissenschaftliche Forschungsanwendungen

Radiotracer Development for Imaging Bacterial Infections

One of the most significant applications of 3,3,3-trifluoro-l-alanine is in the development of radiotracers for imaging bacterial infections using Positron Emission Tomography (PET). The fluorine-18 labeled derivative, [^18F]3,3,3-trifluoro-d-alanine (d-[^18F]-CF3-ala), has been shown to selectively accumulate in Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii while exhibiting low background signals in mammalian tissues. This specificity allows for improved detection and monitoring of bacterial infections compared to traditional imaging methods .

Case Study: PET Imaging with d-[^18F]-CF3-ala

- Objective : To evaluate the uptake of d-[^18F]-CF3-ala in a murine model of bacterial infection.

- Findings : The tracer demonstrated significant accumulation at the site of live bacterial inoculation while showing minimal uptake in areas with heat-killed bacteria. This suggests its potential for distinguishing between active infections and sterile inflammation .

Synthesis of Peptidoglycan-Targeted Tracers

CF3-ala is utilized as a building block for synthesizing peptidoglycan-targeted tracers. These tracers are designed to integrate into bacterial cell walls, providing a means to visualize and quantify bacterial presence in vivo. The incorporation of CF3-ala into peptidoglycan allows researchers to track bacterial metabolism and assess the efficacy of antibacterial treatments .

Synthesis Process

The synthesis involves:

- Fluorination of alanine derivatives to introduce the trifluoromethyl group.

- Chiral resolution techniques to obtain enantiomerically pure CF3-ala for biological applications .

Role as a Synthetic Intermediate

In organic synthesis, this compound serves as a valuable synthetic intermediate. It is employed in the preparation of various trifluoromethylated compounds that exhibit enhanced biological activity or stability. Its reactivity allows it to participate in diverse chemical transformations, making it a versatile tool in medicinal chemistry .

Enzymatic Studies and Biocatalysis

Recent studies have explored the use of CF3-ala in enzymatic processes. The compound has been investigated for its role as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid racemases and other enzymes that interact with amino acids. This application highlights its potential utility in understanding enzyme mechanisms and developing biocatalytic processes .

Implications for Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its ability to modify biological pathways through incorporation into peptides or proteins can lead to the design of novel therapeutics with enhanced efficacy or reduced side effects. The stability imparted by the trifluoromethyl group also contributes to improved pharmacokinetic profiles for drug candidates .

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoro-l-alanine involves its interaction with specific enzymes and proteins. For example, it acts as a mechanism-based inactivator of Escherichia coli tryptophan indole-lyase and tryptophan synthase by forming a covalent bond with the active site of the enzyme, leading to its inactivation . This interaction is facilitated by the trifluoromethyl group, which enhances the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,3,3-Trifluoro-DL-alanine

- 5,5,5-Trifluoro-DL-leucine

- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine

- 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride

Uniqueness

3,3,3-Trifluoro-l-alanine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of stereoselective compounds and in studies involving enzyme inactivation .

Biologische Aktivität

3,3,3-Trifluoro-L-alanine (CF3-Ala) is a fluorinated analog of the natural amino acid L-alanine, characterized by the presence of three fluorine atoms attached to its alpha carbon. This modification significantly alters its chemical properties and biological activities, leading to various applications in biochemical research and potential therapeutic uses.

The chemical formula of this compound is C₃H₄F₃NO₂, with a molecular weight of approximately 143.06 g/mol. The trifluoromethyl group contributes to its unique reactivity and biological behavior compared to non-fluorinated amino acids. This compound is classified as a d-alpha-amino acid and can mimic the structure of natural amino acids while providing distinct chemical characteristics that influence its interactions within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . It can be incorporated into bacterial peptidoglycan structures, making it a candidate for use as a tracer in positron emission tomography (PET) imaging for bacterial infections. Its stability in serum and selective uptake by bacteria such as Escherichia coli enhance its potential utility in clinical settings .

Enzyme Inhibition

CF3-Ala acts as a mechanism-based inactivator of specific enzymes. Notably, it has been shown to inhibit E. coli tryptophan indole-lyase and tryptophan synthase. This inhibition is attributed to its structural similarity to L-alanine, allowing it to interfere with enzymatic processes effectively . The trifluoromethyl group alters substrate affinity and reaction rates compared to non-fluorinated counterparts, impacting enzyme kinetics significantly .

Metabolic Pathway Interactions

The introduction of this compound into cellular systems can provide insights into metabolic pathways involving amino acids. Its stability against d-amino acid oxidase suggests it could be used for metabolic labeling without rapid degradation . This property makes it valuable for studying amino acid metabolism and potential applications in metabolic engineering.

Case Studies and Research Findings

- Incorporation into Peptides : Studies have demonstrated that CF3-Ala can be incorporated into peptide sequences during synthesis. This incorporation allows researchers to investigate the influence of the trifluoromethyl group on peptide conformation and biological activity, contributing to the development of new peptide-based drugs or probes for biomedical research .

- Impact on Protein Folding : The unique structure of this compound affects protein folding mechanisms. Research has shown that its incorporation into proteins can alter their stability and function, providing valuable insights into protein engineering .

Comparative Analysis

The following table summarizes the structural differences and key features between this compound and other related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| L-Alanine | C₃H₇NO₂ | Non-fluorinated natural amino acid |

| 2-Fluoro-L-alanine | C₃H₆FNO₂ | Contains one fluorine; less electron-withdrawing effect |

| 3-Fluoro-L-alanine | C₃H₇FNO₂ | Contains one fluorine; similar reactivity |

| 4-Fluoro-L-alanine | C₃H₇FNO₂ | Contains one fluorine; different position affects properties |

| This compound | C₃H₄F₃NO₂ | Enhanced lipophilicity; unique interactions within biological systems |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJQKIDUCWWIBW-PVQJCKRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938535 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17463-43-3, 127127-25-7 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.